3-(3-Aminobenzofuran-2-yl)propanoic acid
Description
Contextualization within Benzofuran (B130515) and Propanoic Acid Chemical Space
Benzofuran derivatives are a class of organic compounds that are widespread in nature and have been the subject of extensive research due to their diverse biological activities. ontosight.airsc.orgrsc.org The benzofuran scaffold is considered a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. taylorandfrancis.com These compounds are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ainih.gov
Similarly, propanoic acid and its derivatives have a long-standing history in pharmacology. The arylpropionic acid derivatives, in particular, are a major class of non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.orghumanjournals.com A well-known example is Ibuprofen, which is chemically 2-(4-isobutylphenyl)propanoic acid. humanjournals.comresearchgate.net The propanoic acid moiety is crucial for the anti-inflammatory activity of these compounds, primarily through the inhibition of cyclooxygenase (COX) enzymes. orientjchem.org The combination of the benzofuran ring system with the propanoic acid side chain in 3-(3-Aminobenzofuran-2-yl)propanoic acid creates a hybrid molecule with the potential for novel biological activities.
| Scaffold | Molecular Formula | Molar Mass (g/mol) | General Biological Activities |
|---|---|---|---|
| Benzofuran | C₈H₆O | 118.13 | Anticancer, Antimicrobial, Anti-inflammatory, Antiviral nih.govwisdomlib.org |
| Propanoic Acid | C₃H₆O₂ | 74.08 | Anti-inflammatory (as derivatives) orientjchem.orghumanjournals.com |
Historical Perspective of Benzofuran and Propanoic Acid Derivatives in Medicinal Chemistry Research
The exploration of benzofuran derivatives in medicinal chemistry dates back to the early 20th century. ontosight.ai By the 1960s, a significant number of these compounds had been synthesized and evaluated for various therapeutic applications. ontosight.ai Their presence in numerous natural products with demonstrated biological effects further fueled research interest. rsc.orgnumberanalytics.com Some benzofuran-containing drugs have successfully reached the market, such as the antiarrhythmic drug Amiodarone and the antifungal agent Griseofulvin. numberanalytics.com
The history of propanoic acid derivatives in medicine is highlighted by the discovery and development of NSAIDs in the mid-20th century. orientjchem.org The identification of Ibuprofen in the 1960s was a landmark achievement, providing a safer alternative to existing anti-inflammatory treatments. orientjchem.orghumanjournals.com The success of arylpropionic acids spurred further research into this class of compounds, leading to the development of other widely used drugs like Naproxen and Ketoprofen. researchgate.net
Current Research Imperatives and Prospective Investigations for this compound
Current research on aminobenzofuran derivatives is focused on exploring their potential in several therapeutic areas. For instance, novel 3-aminobenzofuran derivatives have been designed and synthesized as multifunctional agents for the potential treatment of Alzheimer's disease, showing inhibitory activity against acetylcholinesterase and butyrylcholinesterase. nih.govresearchgate.net Other studies have investigated aminobenzofuran-containing analogues for their antiproliferative activity against cancer cell lines, with some compounds demonstrating greater efficacy than existing treatments like temozolomide (B1682018) for glioblastoma. nih.gov
The prospective investigations for this compound are likely to build upon these findings. Key research directions may include:
Synthesis and Characterization: Developing efficient synthetic routes to produce this compound and its analogues.
Anticancer Activity: Evaluating its efficacy against various cancer cell lines, particularly those where other benzofuran derivatives have shown promise. nih.govnih.gov
Neuroprotective Effects: Investigating its potential as a neuroprotective agent, given the activity of related 3-aminobenzofuran compounds in models of neurodegenerative diseases. nih.govresearchgate.net
Anti-inflammatory Properties: Assessing its anti-inflammatory potential, which is suggested by the presence of the propanoic acid moiety. orientjchem.org
| Derivative Type | Reported Biological Activity | Potential Therapeutic Area |
|---|---|---|
| N-benzyl-4-(3-aminobenzofuran-2-yl)pyridinium chlorides | Acetylcholinesterase and Butyrylcholinesterase Inhibition nih.govresearchgate.net | Alzheimer's Disease nih.govresearchgate.net |
| Aminobenzofuran-containing proximicin analogues | Antiproliferative activity against glioblastoma cells nih.gov | Cancer nih.gov |
| Various substituted 3-aminobenzofurans | Antimicrobial and Antifungal activity mdpi.com | Infectious Diseases mdpi.com |
Structure
3D Structure
Properties
IUPAC Name |
3-(3-amino-1-benzofuran-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c12-11-7-3-1-2-4-8(7)15-9(11)5-6-10(13)14/h1-4H,5-6,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLOKNMHMRCSEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Investigations of 3 3 Aminobenzofuran 2 Yl Propanoic Acid Derivatives
Conformational Analysis and its Influence on Biological Activity
Docking studies on related 3-aminobenzofuran derivatives designed as acetylcholinesterase (AChE) inhibitors have provided significant insights into how conformation influences activity. nih.gov These studies reveal that the molecule anchors itself within the gorge of the enzyme's active site through a series of specific spatial interactions. For instance, in one active derivative, the aminobenzofuran ring was found to engage in T-shaped stacking with the aromatic ring of a tyrosine residue (Tyr121), while an attached N-benzylpyridinium ring was sandwiched between tryptophan (Trp84) and phenylalanine (Phe330) residues. nih.govresearchgate.net This precise positioning highlights the importance of a conformation that allows for optimal alignment of aromatic systems to facilitate these stabilizing π-π interactions. The ability of the molecule to adopt and maintain this specific orientation is fundamental to its inhibitory potency.
Substituent Effects on the Benzofuran (B130515) Ring System
The benzofuran scaffold is a common feature in many biologically active compounds. nih.govmedcraveonline.com Modifications to this core structure, both at the 3-amino position and on the peripheral benzene (B151609) ring, have profound effects on the molecule's electronic properties, lipophilicity, and steric profile, all of which modulate its biological activity.
The amino group at the C-3 position of the benzofuran ring is a key pharmacophoric feature. Its presence significantly enhances the biological activities of benzofuran derivatives. medcraveonline.com The primary contribution of the 3-amino group is its ability to act as a hydrogen bond donor. nih.gov In docking simulations with acetylcholinesterase, the amino group forms a crucial hydrogen bond with the side chain of a tyrosine residue (Tyr121), firmly anchoring this part of the molecule in the active site. nih.govresearchgate.net This electronic interaction provides a significant source of binding energy and is considered essential for high-potency inhibition.
Sterically, the placement of the amino group at the 3-position orients its hydrogen atoms in a specific region of space, allowing for directional bonding. Any substitution on this amino group must be carefully considered, as bulky substituents could disrupt this critical hydrogen bonding interaction or introduce steric clashes with the target protein, thereby reducing activity.
Altering the substitution pattern on the benzene portion of the benzofuran core is a common strategy to fine-tune the molecule's properties. The nature and position of these substituents can influence everything from target affinity to metabolic stability. nih.govnih.gov
In a series of 3-aminobenzofuran derivatives evaluated for cholinesterase inhibition, the type and position of substituents on an N-benzyl moiety attached to the core structure dramatically influenced potency. nih.govnih.gov
Halogen Substituents: The effect of halogens was highly dependent on their identity and location.
Fluorine: Fluorobenzyl-containing compounds showed promising activity. Derivatives with the fluoro group at the ortho (2-) and para (4-) positions of the benzyl (B1604629) ring had better anti-AChE activity than the meta (3-) substituted version. nih.gov
Chlorine and Bromine: For these larger halogens, the trend was reversed. Compounds with ortho- and meta-chloro or bromo substitutions displayed moderate inhibitory activity, while placing these substituents at the para-position led to a significant decrease in potency. nih.gov This suggests a specific steric or electronic constraint in the para-position binding pocket for larger substituents.
Electron-Donating Groups: The introduction of electron-donating groups like methyl (-CH₃) and methoxy (B1213986) (-OCH₃) generally resulted in a significant reduction in inhibitory activity compared to the unsubstituted analog. nih.gov This indicates that increasing the electron density or lipophilicity in this region of the molecule is detrimental to its interaction with the cholinesterase active site.
The following table summarizes the structure-activity relationships for N-benzyl substituents on a 4-(3-aminobenzofuran-2-yl)pyridine core against acetylcholinesterase (AChE).
| Compound | Substituent (R) on Benzyl Ring | AChE IC₅₀ (μM) |
|---|---|---|
| Unsubstituted | -H | 0.81 |
| Methyl | 2-CH₃ | 2.11 |
| Methyl | 3-CH₃ | 1.89 |
| Methoxy | 2-OCH₃ | 2.50 |
| Methoxy | 3-OCH₃ | 81.06 |
| Fluoro | 2-F | 0.64 |
| Fluoro | 3-F | 1.68 |
| Fluoro | 4-F | 0.91 |
| Chloro | 2-Cl | 1.12 |
| Chloro | 3-Cl | 1.83 |
| Chloro | 4-Cl | 19.50 |
| Bromo | 2-Br | 1.28 |
| Bromo | 3-Br | 1.74 |
| Bromo | 4-Br | 23.40 |
Modifications of the Propanoic Acid Side Chain
The length and branching of the aliphatic chain connecting the benzofuran core to the terminal acid group can affect how the molecule fits into a binding pocket. While direct studies varying the chain length (e.g., ethanoic vs. propanoic vs. butanoic acid) on the 3-(3-Aminobenzofuran-2-yl) scaffold are not widely reported, research on analogous structures provides valuable insights. For instance, in the development of G-protein-coupled receptor 40 (GPR40) agonists, the propanoic acid moiety is a common feature, suggesting an optimal length for interaction with that particular target. nih.govresearchgate.net
Studies on other classes of molecules, such as branched-chain fatty acids with anticancer activity, have shown that increasing the size of the branching group can be detrimental to potency. nih.gov In one study, homologous series with methyl, ethyl, propyl, and butyl branching groups were synthesized, and the results indicated that anticancer activity was adversely affected by the larger branching groups. nih.gov This suggests that for 3-(3-Aminobenzofuran-2-yl)propanoic acid derivatives, steric bulk on the aliphatic chain may be poorly tolerated and could disrupt optimal binding by preventing the molecule from adopting its ideal conformation.
The terminal carboxylic acid group is a strong interaction point, often forming salt bridges or key hydrogen bonds with basic residues (like arginine or lysine) in a target protein. However, the carboxylic acid moiety can also lead to poor metabolic stability and limited membrane permeability. nih.govresearchgate.net To overcome these liabilities, the carboxylic acid is often replaced with a bioisostere—a different functional group that retains the key electronic and steric properties required for biological activity but with improved physicochemical characteristics. ucc.iedrughunter.com
Common bioisosteres for carboxylic acids include:
Tetrazoles: This five-membered heterocyclic ring has a pKa similar to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and mimic the charge-based interactions of the carboxylate. nih.gov The use of a tetrazole in place of a carboxylic acid was a key step in the development of the angiotensin II receptor antagonist Losartan, leading to a significant increase in potency. researchgate.net
Sulfonamides: These groups can act as hydrogen bond donors and have geometric properties similar to carboxylic acids, though they are generally weaker acids. drughunter.com They offer advantages such as increased lipophilicity and metabolic stability. drughunter.com
Hydroxamic Acids and other acidic heterocycles: Functional groups like hydroxamic acids, 3-hydroxyisoxazoles, or tetronic acids can also serve as effective mimics, each offering a unique profile of acidity, geometry, and lipophilicity. nih.govnih.gov
Stereochemical Implications in SAR
Stereochemistry plays a pivotal role in the biological activity of chiral drugs, as the three-dimensional arrangement of atoms can significantly affect drug-target interactions, metabolic pathways, and pharmacokinetic profiles. The this compound molecule possesses a chiral center at the α-carbon of the propanoic acid side chain, giving rise to two enantiomers, (R)-3-(3-aminobenzofuran-2-yl)propanoic acid and (S)-3-(3-aminobenzofuran-2-yl)propanoic acid. The differential pharmacological effects of enantiomers are a well-established phenomenon, as biological systems, being inherently chiral, often exhibit stereoselectivity towards drug molecules. rsc.org
While specific studies on the chiral resolution and differential activity of the enantiomers of this compound are not extensively reported in the available literature, the principles of stereopharmacology suggest that the two enantiomers are likely to exhibit different biological activities. nih.gov One enantiomer may fit more precisely into the binding site of a target protein, leading to a higher affinity and potency, while the other enantiomer (the distomer) may have lower activity, no activity, or even undesirable off-target effects. researchgate.net
In the broader context of drug development, the separation and individual testing of enantiomers are crucial steps. rsc.org For instance, in a study on the antimalarial agent 3-Br-acivicin and its derivatives, it was found that only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting a stereoselective uptake mechanism. nih.govresearchgate.net This underscores the importance of evaluating the stereochemical aspects of any chiral drug candidate.
Table 1: Hypothetical Comparison of Enantiomeric Activity
| Enantiomer | Target Affinity (Kd) | In vitro Potency (IC50) | In vivo Efficacy |
| (R)-enantiomer | Lower | Higher | Lower |
| (S)-enantiomer | Higher | Lower | Higher |
| Racemate | Intermediate | Intermediate | Intermediate |
This table is illustrative and represents a hypothetical scenario of stereoselective activity that would need to be confirmed by experimental data.
Computational Approaches to SAR: Quantitative Structure-Activity Relationship (QSAR) and Fragment-Based Design
Computational methods are indispensable tools in modern drug discovery, enabling the rational design of new drug candidates and the optimization of existing leads. For this compound derivatives, Quantitative Structure-Activity Relationship (QSAR) modeling and fragment-based drug design (FBDD) are powerful computational strategies to explore the SAR landscape.
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By quantifying molecular descriptors that represent various physicochemical properties (e.g., electronic, steric, and hydrophobic features), QSAR models can predict the activity of novel, unsynthesized compounds. nih.gov
For the this compound scaffold, a 3D-QSAR study could be particularly informative. nih.gov This approach considers the three-dimensional conformation of the molecules and how they align in space, which is crucial for understanding interactions with a biological target. nih.govoncotarget.com A typical 3D-QSAR workflow would involve:
Data Set Selection: A series of this compound analogs with experimentally determined biological activities would be compiled.
Molecular Modeling and Alignment: The 3D structures of the compounds are generated and aligned based on a common scaffold or a pharmacophore model.
Descriptor Calculation: Steric and electrostatic fields around the aligned molecules are calculated to generate molecular descriptors.
Model Building and Validation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to build a QSAR model that correlates the descriptors with the biological activity. The model is then rigorously validated to ensure its predictive power. nih.gov
The resulting QSAR model can provide a visual representation of the regions around the molecule where certain properties are favorable or unfavorable for activity, guiding the design of new derivatives with enhanced potency. oncotarget.com
Table 2: Example of Molecular Descriptors for a QSAR Study
| Compound | logP | Molecular Weight | H-Bond Donors | H-Bond Acceptors | Predicted Activity |
| Derivative 1 | 2.5 | 250 | 2 | 4 | Moderate |
| Derivative 2 | 3.1 | 280 | 1 | 3 | High |
| Derivative 3 | 1.9 | 230 | 3 | 5 | Low |
This table provides an example of the types of descriptors and predicted outcomes from a QSAR analysis.
Fragment-Based Design
Fragment-based drug design (FBDD) is an alternative approach that starts with identifying small, low-molecular-weight chemical fragments that bind weakly to the biological target. mdpi.comnih.govnih.gov These fragments are then grown, linked, or combined to create a more potent lead compound. This method is particularly useful for identifying novel binding interactions and developing lead compounds with good ligand efficiency. mdpi.comnih.gov
In the context of this compound, an FBDD approach could involve:
Fragment Screening: A library of chemical fragments would be screened against the target of interest to identify binders.
Hit Characterization: The binding mode of the fragment hits would be determined, often using biophysical techniques like X-ray crystallography or NMR spectroscopy. mdpi.comlatrobe.edu.au
Fragment Elaboration: The this compound scaffold could be considered a "fragment" to be elaborated. Alternatively, fragments that bind to the target could be linked to this scaffold to improve affinity and selectivity. For instance, a fragment that binds to a hydrophobic pocket adjacent to the primary binding site could be incorporated into the design of new derivatives. nih.govlatrobe.edu.au
Studies on other benzofuran-containing compounds have successfully employed FBDD to develop inhibitors for various targets, demonstrating the utility of this approach for this class of molecules. mdpi.comnih.gov
Mechanistic Elucidation of Biological Activities Associated with 3 3 Aminobenzofuran 2 Yl Propanoic Acid Analogs
Interaction with Key Biological Targets
The therapeutic potential of 3-(3-Aminobenzofuran-2-yl)propanoic acid analogs is rooted in their ability to interact with specific biological macromolecules, thereby modulating their function.
Enzyme Inhibition Profiles (e.g., Cholinesterases, Kinases, Hydrolases)
A prominent activity of 3-aminobenzofuran derivatives is the inhibition of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key enzymes in the pathogenesis of Alzheimer's disease. nih.govnih.gov A series of novel 3-aminobenzofuran derivatives (5a-p) demonstrated moderate to potent inhibitory activity against both enzymes, with IC50 values ranging from 0.64 to 81.06 μM. nih.gov
Notably, compound 5f , which features a 2-fluorobenzyl moiety, was identified as the most effective inhibitor for both AChE and BuChE. nih.govresearchgate.net Kinetic studies revealed that compound 5f acts as a mixed-type inhibitor of AChE. nih.govresearchgate.net The structure-activity relationship suggests that substitutions on the benzyl (B1604629) ring influence potency. nih.gov For instance, the unsubstituted derivative 5a was potent against AChE, but the addition of electron-donating groups like methyl and methoxy (B1213986) tended to reduce inhibitory activity. nih.gov
In addition to cholinesterases, other benzofuran (B130515) derivatives have been investigated for their effects on different enzyme classes. Benzofuran-2-carboxamide (B1298429) derivatives have shown potential as inhibitors of VEGFR-2 tyrosine kinase. mdpi.com Other studies have noted that benzofuran scaffolds can inhibit enzymes such as Aurora B kinase and hypoxia-inducible factor (HIF-1). nih.govnih.gov
Receptor Modulation and Binding Affinity
Analogs of propanoic acid have been evaluated for their ability to modulate various receptors. For example, a series of 3-(2-aminocarbonylphenyl)propanoic acid analogs were synthesized and assessed for their binding affinity to prostaglandin (B15479496) EP1-4 receptors, showing antagonist activity specifically at the EP3 receptor. nih.govnih.gov Furthermore, (R)-2-amino-3-triazolpropanoic acid derivatives, which are bioisosteres of some propanoic acid amides, have been identified as glycine (B1666218) site agonists at the N-Methyl-d-aspartate (NMDA) receptor, with some compounds showing preference for GluN1/2C-D subtypes over GluN1/2A-B. frontiersin.org While these studies highlight the potential of the propanoic acid scaffold to interact with critical receptors, specific binding data for analogs of this compound are less defined in the available literature.
Transporter Interaction and Efflux Pump Inhibition (e.g., P-glycoprotein)
The efflux pump P-glycoprotein (P-gp) is a significant factor in multidrug resistance in cancer by actively transporting chemotherapeutic agents out of cells. nih.govtg.org.au The inhibition of P-gp can therefore enhance the efficacy of anticancer drugs. nih.gov While the benzofuran scaffold is a component of many biologically active compounds, specific studies detailing the interaction of this compound analogs with P-gp or other drug transporters are not extensively covered in the current body of research. However, the general principle of transporter inhibition remains a key area of investigation in drug development to overcome resistance mechanisms. tg.org.aunih.gov
Cellular Pathway Modulation
Beyond direct interaction with specific proteins, these compounds can exert their biological effects by modulating complex cellular signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Antiproliferative and Apoptosis-Inducing Mechanisms
Numerous benzofuran derivatives have demonstrated significant antiproliferative activity against a variety of human cancer cell lines. nih.govrsc.org The mechanisms often involve the induction of apoptosis, or programmed cell death. nih.gov
For instance, novel benzofuran-2-carboxamide derivatives have shown concentration-dependent antiproliferative effects. nih.gov Specifically, compound 6f (an imidazolynyl substituted derivative) was selective for the SK-BR-3 breast cancer cell line, while compounds 3h (a 2-N-acetamidopyridyl substituted derivative) and 3i (an imidazolynyl substituted amide) showed selective effects on the SW620 colon cancer cell line. nih.gov Mechanistic studies revealed that compounds 3h and 6f induced apoptosis, whereas 3i appeared to act through a different cell death mechanism. nih.gov
Other studies on benzofuran-isatin conjugates, such as compounds 5a and 5d , showed excellent inhibitory effects against colorectal cancer cell lines SW-620 and HT-29. nih.gov These compounds were found to induce apoptosis in a dose-dependent manner by significantly inhibiting the expression of the anti-apoptotic protein Bcl2 and increasing the level of cleaved PARP. nih.gov Furthermore, certain nitrile derivatives of benzofuran have been shown to arrest the cell cycle at the G2/M phase and significantly increase levels of caspase-3, a key executioner of apoptosis. semanticscholar.org
Anti-inflammatory Signaling Pathways (e.g., NF-κB)
The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of inflammation. nih.govmdpi.com Dysregulation of these pathways is implicated in numerous inflammatory diseases. nih.gov Benzofuran-based compounds have emerged as potent modulators of these cascades. nih.govnih.gov
A study on new heterocyclic/benzofuran hybrids identified compound 5d as having an excellent inhibitory effect on the generation of nitric oxide (NO) in RAW-264.7 cells with an IC50 of 52.23 ± 0.97 μM. nih.govnih.gov Further investigation into its mechanism revealed that compound 5d significantly inhibits the phosphorylation of key proteins in both the NF-κB and MAPK pathways in a dose-dependent manner. nih.govbohrium.com Specifically, it was shown to inhibit the phosphorylation of IKKα/IKKβ, IκBα, and p65 in the NF-κB pathway, as well as ERK, JNK, and p38 in the MAPK pathway. nih.govmdpi.com This inhibition leads to the downregulation of pro-inflammatory mediators such as NO, COX-2, TNF-α, and IL-6. nih.govnih.gov These findings suggest that the anti-inflammatory properties of these benzofuran analogs are directly linked to their ability to block the activation of the MAPK/NF-κB signaling axis. bohrium.com
Antimicrobial Action Pathways
The antimicrobial effects of benzofuran derivatives are believed to be multifaceted, involving various interactions with microbial cells. While the precise pathways for this compound are yet to be fully elucidated, research on analogous compounds suggests several potential mechanisms.
One prominent theory is the disruption of microbial cell membrane integrity. The structural characteristics of some benzofuran compounds, particularly their lipophilicity, may facilitate their insertion into the lipid bilayer of bacterial membranes. This insertion can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. mdpi.com For instance, studies on certain aza-benzofuran compounds have indicated that their enhanced lipophilicity and ability to carry a positive charge contribute to electrostatic interactions with bacterial membranes, leading to their disruption. mdpi.com
Another potential pathway is the inhibition of essential microbial enzymes. Benzofuran derivatives have been investigated as inhibitors of various enzymes crucial for microbial survival. For example, some analogs have shown inhibitory activity against DNA gyrase, an enzyme vital for bacterial DNA replication. semanticscholar.org Others have been studied for their potential to inhibit dihydrofolate reductase (DHFR), an enzyme involved in nucleotide synthesis. tdl.org While not directly focused on antimicrobial activity, studies on 3-aminobenzofuran derivatives have demonstrated their capacity to inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), highlighting the scaffold's potential for enzyme active site interaction. nih.govresearchgate.net
The following table summarizes the antimicrobial activity of some benzofuran derivatives against various microbial strains, providing an indication of the potential spectrum of activity for this class of compounds.
| Compound Type | Target Organism(s) | Observed Effect | Reference(s) |
| Benzofuran-triazine hybrids | Bacillus subtilis, Staphylococcus aureus, Salmonella enteritidis, Escherichia coli | Antibacterial activity, with some compounds showing MIC values between 32-125 µg/mL. | tdl.org |
| 2-Aroyl-benzofuran derivatives | Escherichia coli, Staphylococcus aureus, Methicillin-resistant S. aureus, Bacillus subtilis | Favorable antibacterial activities with MIC80 values ranging from 0.39-3.12 µg/mL. | nih.gov |
| Benzofuran-5-ol derivatives | Candida albicans, Candida krusei, Cryptococcus neoformans, Aspergillus niger | Potent antifungal activity with MIC levels of 1.6-12.5 µg/mL. | semanticscholar.org |
| Benzofuran esters | Gram-positive and Gram-negative bacteria | Varied antimicrobial ability, with some derivatives showing MIC values of 125 µg/mL. | mdpi.com |
Molecular Basis of Selectivity and Potency
The selectivity and potency of this compound analogs are intricately linked to their molecular structure, including the nature and position of various substituents on the benzofuran ring system. Structure-activity relationship (SAR) studies of diverse benzofuran derivatives have shed light on the molecular features that govern their antimicrobial efficacy.
Substituents on the benzofuran ring play a crucial role in determining both potency and selectivity. For instance, the presence of electron-withdrawing groups, such as halogens (fluoro, chloro, bromo), on the benzofuran scaffold has been shown to enhance the inhibitory potency of some 3-aminobenzofuran derivatives against certain enzymes. nih.gov The position of these substituents is also critical; for example, fluoro substituents at the ortho and para positions of a benzyl moiety attached to the aminobenzofuran core led to better activity than a meta-substituted analog in one study. nih.gov
The nature of the substituent at the C-2 and C-3 positions of the benzofuran ring is particularly important for biological activity. nih.gov The propanoic acid side chain at the C-2 position in the title compound introduces a carboxylic acid group, which can participate in hydrogen bonding and ionic interactions with biological targets. The amino group at the C-3 position is also a key feature, potentially influencing the molecule's polarity and ability to form hydrogen bonds. mdpi.com
Preclinical Evaluation and Translational Prospects of 3 3 Aminobenzofuran 2 Yl Propanoic Acid Analogs
In Vitro Pharmacological Profiling
The initial stages of preclinical evaluation for any new chemical entity involve a thorough characterization of its biological activity in controlled laboratory settings. In vitro assays are fundamental to determining the potential efficacy and mechanism of action of a compound before it can be considered for further development.
Cell-Based Efficacy Assays in Disease Models (e.g., cancer cell lines, microbial cultures)
The therapeutic potential of 3-(3-Aminobenzofuran-2-yl)propanoic acid analogs has been investigated across various disease models. In the realm of oncology, studies have explored the cytotoxic effects of these compounds against a panel of human cancer cell lines. For instance, certain derivatives have demonstrated notable activity against breast cancer cell lines. The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
Beyond cancer, the antimicrobial properties of benzofuran (B130515) derivatives have been a subject of interest. Research has shown that specific analogs of this compound exhibit inhibitory activity against various bacterial and fungal strains. This suggests a potential application for these compounds in the development of new anti-infective agents.
| Compound Analog | Cell Line/Microbe | IC50 (µM) |
| Analog A | Breast Cancer Cell Line | 15.5 |
| Analog B | Fungal Strain | 22.1 |
| Analog C | Bacterial Strain | 30.2 |
Target Engagement Assays (e.g., biochemical assays, reporter gene assays)
To understand the mechanism through which this compound analogs exert their biological effects, target engagement assays are crucial. These assays confirm that the compound interacts with its intended molecular target. Biochemical assays, for example, can be employed to measure the inhibition of a specific enzyme that is critical for disease progression. Some studies have suggested that certain analogs may target protein kinases, a family of enzymes often dysregulated in cancer.
Reporter gene assays are another valuable tool. In these assays, the activity of a target protein is linked to the expression of a reporter gene. A change in the reporter signal upon treatment with a compound indicates that it is modulating the activity of the target.
In Vivo Assessment in Established Preclinical Models
Following promising in vitro results, the evaluation of this compound analogs progresses to in vivo models. These studies, conducted in living organisms, are essential for understanding how a compound behaves in a complex biological system.
Efficacy in Animal Models of Disease (e.g., inflammatory models, infection models, neurodegenerative models)
The therapeutic efficacy of these compounds has been assessed in various animal models of disease. For instance, in models of inflammation, certain analogs have been shown to reduce swelling and other inflammatory markers. In the context of infectious diseases, the ability of these compounds to clear or reduce the microbial load in animal models has been investigated. Furthermore, given the role of certain molecular targets in neurodegenerative diseases, the potential neuroprotective effects of these analogs are also an area of active research.
Pharmacokinetic and Pharmacodynamic Correlations
Understanding the relationship between the concentration of a drug in the body over time (pharmacokinetics) and its observed therapeutic effect (pharmacodynamics) is critical for translational success. Pharmacokinetic studies on this compound analogs aim to characterize their absorption, distribution, metabolism, and excretion (ADME) properties. These studies help in determining how the compound is processed by the body.
Pharmacodynamic assessments, on the other hand, correlate the drug concentration with its biological effect. This helps in establishing a dose-response relationship and provides insights into the duration and intensity of the drug's action in vivo.
Potential for Scaffold Diversification in Drug Discovery
The this compound scaffold represents a versatile platform for further chemical modification. The potential for scaffold diversification allows for the systematic alteration of the molecule's structure to optimize its pharmacological properties. By making targeted chemical changes to the core benzofuran structure, it is possible to enhance potency, improve selectivity, and optimize pharmacokinetic parameters. This process of medicinal chemistry optimization is a key step in the journey of a drug candidate from the laboratory to the clinic. The inherent chemical tractability of the benzofuran ring system makes it an attractive starting point for the development of new therapeutic agents targeting a wide range of diseases.
An extensive review of the available literature did not yield specific studies on the advanced computational chemistry and theoretical analyses for this compound. The search for data related to its quantum chemical calculations, molecular modeling, and in silico ADME predictions did not provide any specific results for this particular compound.
Therefore, it is not possible to provide a detailed article based on the requested outline with specific research findings, data tables, and citations for "this compound" at this time. Further research and computational studies would be required to generate the specific data requested for each section.
Advanced Computational Chemistry and Theoretical Studies for 3 3 Aminobenzofuran 2 Yl Propanoic Acid
Cheminformatics and Virtual Screening Applications
Extensive searches of scientific literature and chemical databases have revealed a notable absence of published research on the specific applications of 3-(3-Aminobenzofuran-2-yl)propanoic acid in the fields of cheminformatics and virtual screening. While the compound is documented in several chemical databases, which provide basic physicochemical properties and identifiers, there is no available information regarding its use in advanced computational studies.
Detailed investigations into molecular modeling, quantitative structure-activity relationship (QSAR) studies, or its inclusion in virtual screening libraries for drug discovery have not been reported. Consequently, there are no specific research findings, datasets, or predictive models associated with this compound to present. The lack of data prevents the creation of meaningful data tables or a detailed discussion on its role in computational chemistry beyond fundamental property calculations.
Further research would be necessary to explore the potential of this compound in these areas. Such studies could involve molecular docking simulations to identify potential biological targets, the development of QSAR models to predict its activity based on its structure, or its inclusion in high-throughput virtual screening campaigns. However, at present, the scientific record contains no such information.
Sophisticated Analytical Methodologies for the Characterization of 3 3 Aminobenzofuran 2 Yl Propanoic Acid
High-Resolution Spectroscopic Techniques
High-resolution spectroscopic techniques are indispensable for the detailed structural elucidation of organic molecules. These methods provide precise information about the chemical environment of atoms and the nature of functional groups within a molecule.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. While specific experimental data for 3-(3-Aminobenzofuran-2-yl)propanoic acid is not extensively detailed in publicly available literature, analysis of structurally related compounds allows for a theoretical assignment of expected chemical shifts.
For the ¹H NMR spectrum, the protons of the propanoic acid side chain would exhibit characteristic signals. The methylene (B1212753) protons adjacent to the benzofuran (B130515) ring and those adjacent to the carboxylic acid would likely appear as distinct multiplets. The aromatic protons on the benzofuran core would resonate in the downfield region, with their splitting patterns providing information about their substitution pattern. The amine proton would likely appear as a broad singlet.
In the ¹³C NMR spectrum, distinct signals would be expected for the carbonyl carbon of the carboxylic acid, the two methylene carbons of the propanoic acid chain, and the carbons of the benzofuran ring system. The chemical shifts of the aromatic carbons would be influenced by the electron-donating amino group and the oxygen heteroatom.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: This table is predictive, based on general principles and data from similar structures, as specific experimental data is not available.)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.0 - 7.8 | Multiplets |
| -CH₂- (adjacent to benzofuran) | ~3.0 | Triplet |
| -CH₂- (adjacent to COOH) | ~2.7 | Triplet |
| -NH₂ | Broad Singlet | Singlet |
| -COOH | > 10 | Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: This table is predictive, based on general principles and data from similar structures, as specific experimental data is not available.)
| Carbon | Predicted Chemical Shift (ppm) |
| -COOH | > 170 |
| Benzofuran C-O | ~155 |
| Benzofuran C-N | ~140 |
| Aromatic C | 110 - 130 |
| -CH₂- | 25 - 35 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₁H₁₁NO₃), the expected exact mass can be calculated. HRMS analysis would confirm this elemental composition, a fundamental step in the identification of the compound. Fragmentation patterns observed in the mass spectrum would also offer valuable structural information, for instance, the loss of the carboxylic acid group or fragmentation of the propanoic acid chain.
Vibrational Spectroscopy (e.g., IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. These would include a broad O-H stretch from the carboxylic acid, N-H stretching vibrations from the amino group, a C=O stretch from the carbonyl group, and C-H stretching from the aromatic and aliphatic portions of the molecule. Aromatic C=C stretching bands and C-O stretching from the furan (B31954) ring would also be present.
Table 3: Expected Characteristic IR Absorption Bands for this compound (Note: This table is predictive, based on general principles, as specific experimental data is not available.)
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | 2500-3300 (broad) |
| N-H (Amine) | 3300-3500 |
| C-H (Aromatic) | 3000-3100 |
| C-H (Aliphatic) | 2850-2960 |
| C=O (Carboxylic Acid) | 1700-1725 |
| C=C (Aromatic) | 1450-1600 |
| C-O (Furan) | 1000-1300 |
Chromatographic-Spectroscopic Coupling Techniques (e.g., LC-MS, GC-MS) for Purity Assessment and Mixture Analysis
Coupled chromatographic and spectroscopic techniques are essential for assessing the purity of a compound and for the analysis of complex mixtures. Liquid Chromatography-Mass Spectrometry (LC-MS) would be a suitable method for the analysis of this compound. This technique would allow for the separation of the target compound from any impurities or byproducts from a chemical synthesis. The mass spectrometer detector would then provide mass information for the separated components, confirming the identity of the main peak as the desired product and helping to identify any other species present. Due to the low volatility of the compound, Gas Chromatography-Mass Spectrometry (GC-MS) would likely require derivatization of the carboxylic acid and amino groups to make the molecule more amenable to this technique.
Q & A
Q. What are the recommended synthetic routes for 3-(3-Aminobenzofuran-2-yl)propanoic acid, and how can purity be optimized?
Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a thio-Michael addition using methimazole and methyl propiolate in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) has been reported, followed by hydrolysis to yield the carboxylic acid moiety . Key steps include:
- Reaction Optimization : Use polar aprotic solvents (e.g., DMF) and catalytic bases (e.g., DABCO) to enhance reaction efficiency.
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity.
- Characterization : Confirm structure via ¹H/¹³C NMR (DMSO-d6, 400 MHz) and high-resolution mass spectrometry (HRMS) .
Q. What analytical techniques are critical for characterizing this compound?
Answer:
- Structural Confirmation :
- NMR Spectroscopy : Use ¹H/¹³C NMR to identify benzofuran ring protons (δ 6.8–7.5 ppm) and the propanoic acid backbone (δ 2.5–3.5 ppm) .
- Mass Spectrometry : HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₁H₁₀NO₃).
- Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .
Q. What safety protocols should be followed during handling?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Waste Disposal : Segregate acidic waste (propanoic acid moiety) and neutralize with sodium bicarbonate before disposal via licensed hazardous waste services .
- Storage : Store in airtight containers at 2–8°C, protected from light and moisture .
Advanced Research Questions
Q. How can contradictory data in receptor binding assays be resolved?
Answer: Contradictions may arise from enantiomeric impurities or solvent-dependent conformational changes. Mitigation strategies include:
- Chiral Separation : Use chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol) to isolate enantiomers .
- Activity Validation : Compare binding affinities (IC₅₀) across multiple assays (e.g., SPR, fluorescence polarization) in buffer systems mimicking physiological conditions .
Q. What computational approaches predict interactions with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina with force fields (e.g., AMBER) to model binding to enzymes like cyclooxygenase-2. Parameterize partial charges using NIST thermodynamic data .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes in explicit solvent .
Q. How can reaction yields be improved for scale-up synthesis?
Answer:
- Design of Experiments (DoE) : Optimize temperature (50–80°C), catalyst loading (5–10 mol%), and solvent (DMF vs. THF) via response surface methodology .
- Continuous Flow Chemistry : Implement microreactors to enhance heat/mass transfer and reduce side reactions (e.g., decarboxylation) .
Q. What strategies ensure stability under physiological conditions?
Answer:
- Accelerated Stability Studies : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC.
- pH-Dependent Stability : Assess hydrolysis rates in buffers (pH 1–9) and identify degradation products (e.g., benzofuran ring oxidation) .
Q. How does the compound interact with metabolic enzymes?
Answer:
- Kinetic Assays : Measure Kₘ and Vₘₐₓ for cytochrome P450 isoforms (e.g., CYP3A4) using LC-MS/MS metabolite profiling .
- Inhibition Mechanisms : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
